N-(Pyrrolidin-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(Pyrrolidin-3-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H14N2O It is known for its unique structure, which includes a cyclopropane ring attached to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with pyrrolidine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(Pyrrolidin-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride
- N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropanecarboxamide
- N-[(2R,3S)-1-((2S)-2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}-3-pyrrolidinyl]cyclopropanecarboxamide
Uniqueness
This compound stands out due to its unique combination of a cyclopropane ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-pyrrolidin-3-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C8H14N2O/c11-8(6-1-2-6)10-7-3-4-9-5-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
GYLHKTDJFVODCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CCNC2 |
Origin of Product |
United States |
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